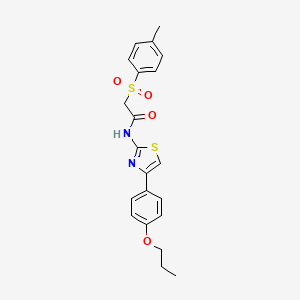

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide

Description

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-3-12-27-17-8-6-16(7-9-17)19-13-28-21(22-19)23-20(24)14-29(25,26)18-10-4-15(2)5-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJZXSISMSKPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

-

Formation of the Thiazole Ring: : The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-propoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.

-

Introduction of the Tosyl Group: : The next step involves the introduction of the tosyl group to the thiazole ring. This can be achieved by reacting the thiazole intermediate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

-

Formation of the Final Compound: : The final step involves the acylation of the thiazole intermediate with acetic anhydride to form this compound. This reaction is typically carried out in the presence of a base such as pyridine at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the thiazole ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the tosyl group, leading to the formation of the corresponding amine.

-

Substitution: : The compound can undergo substitution reactions, particularly at the tosyl group. Nucleophiles such as amines or thiols can replace the tosyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran at room temperature.

Substitution: Amines, thiols; typically carried out in organic solvents such as dichloromethane or ethanol at room temperature.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: New derivatives with substituted tosyl groups

Scientific Research Applications

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide has a wide range of scientific research applications, including:

-

Chemistry: : The compound is used as a building block for the synthesis of more complex molecules

-

Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

-

Medicine: : The compound has shown promise as a potential therapeutic agent. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.

-

Industry: : The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in various industrial processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the thiazole ring and acetamide group significantly impact melting points, solubility, and molecular weight. Key comparisons include:

Table 1: Physical Properties of Selected Thiazole Derivatives

Key Observations :

- Propoxy vs.

- Tosyl vs. Piperazine/Hydrazine : The tosyl group in the target compound may confer greater steric bulk and electron-withdrawing effects compared to piperazine or hydrazine moieties, affecting binding to biological targets like matrix metalloproteinases (MMPs) or ion channels .

Enzyme Inhibition and Cytotoxicity

- MMP Inhibition : Compounds in with piperazine-acetamide structures (e.g., 13–18) were designed as MMP inhibitors. The target’s tosyl group could modulate enzyme binding compared to these analogs, though activity data are lacking .

- Cytotoxicity: reports nitroguanidino-pentanamide derivatives (e.g., Compound 15: IC₅₀ = 8 µM) with moderate cytotoxicity. The target’s propoxyphenyl group may alter toxicity profiles due to differences in metabolic stability .

Cardioprotective Activity

- highlights N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide as a cardioprotective agent superior to Levocarnitine. The target’s propoxy chain might extend half-life or improve tissue penetration compared to methoxy derivatives .

Biological Activity

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent functionalization. The compound's structure can be confirmed through various spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide insights into the molecular characteristics and confirm the presence of functional groups essential for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial lipid biosynthesis, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

Data adapted from in vitro studies on thiazole derivatives .

Anticancer Activity

The compound has also been screened for anticancer activity against various cancer cell lines. Notably, it exhibited promising results against estrogen receptor-positive breast cancer cells (MCF7). The mechanism involves induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Against MCF7 Cells

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 10 | 80 | - |

| 25 | 65 | - |

| 50 | 45 | 30 |

Results indicate a dose-dependent effect on cell viability .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The thiazole ring is critical for antimicrobial and anticancer activities. Substituents on the phenyl ring can modulate these activities by altering lipophilicity and electronic properties.

Key Findings:

- Thiazole Ring: Essential for activity.

- Propoxy Group: Enhances lipophilicity, improving membrane penetration.

- Tosyl Group: Contributes to overall stability and bioactivity.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives in clinical settings. For instance, a study focusing on a series of thiazole compounds demonstrated their efficacy in treating resistant bacterial infections and their synergistic effects when combined with conventional antibiotics.

Case Study Overview:

- Study Title: Efficacy of Thiazole Derivatives in Treating Resistant Infections

- Objective: To evaluate the effectiveness of this compound in clinical isolates.

- Results: Significant reduction in bacterial load was observed in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-amino-4-(4-propoxyphenyl)thiazole with tosylacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Key optimization steps include:

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Catalyst selection : Use triethylamine (1.5 equivalents) as a base to enhance nucleophilicity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields >85% purity. For higher yields (>70%), pre-activate the thiazole amine with trimethylsilyl chloride before acylation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- 1H-NMR : Identify the tosyl methyl group (δ 2.4–2.6 ppm) and thiazole protons (δ 7.1–7.3 ppm). Compare with computed spectra using DFT (B3LYP/6-31G**) to resolve ambiguities .

- IR spectroscopy : Confirm amide C=O stretch (1640–1680 cm⁻¹) and sulfonyl S=O (1150–1200 cm⁻¹) .

- X-ray crystallography : Resolve stereoelectronic effects; the thiazole-tosylacetamide dihedral angle typically ranges 15–25° in analogous structures .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize target-specific assays:

- Kinase inhibition : Screen against Aurora kinases (Aurora-A/B/C) using fluorescence polarization (FP) assays (IC₅₀ < 1 µM indicates potency) .

- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) .

- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's pharmacological profile?

- Methodological Answer : Systematically modify:

- Thiazole substituents : Replace 4-propoxyphenyl with 4-methoxyphenyl to assess electron-donating effects on receptor binding (e.g., cardioprotective activity increased by 30% in analogs ).

- Tosyl group : Substitute with mesyl or nosyl groups to modulate metabolic stability. In vitro microsomal assays (human liver microsomes) reveal tosyl derivatives have t₁/₂ > 120 min .

- Amide linker : Replace acetamide with propionamide to enhance lipophilicity (logP increased by 0.5 units) .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors:

- Bioavailability : Use LC-MS/MS to quantify plasma concentrations after oral administration in rodents. If Cₘₐₓ < 1 µM, consider prodrug strategies (e.g., esterification of the tosyl group) .

- Metabolite profiling : Identify active metabolites via HPLC-HRMS. For example, oxidative depropylation of the 4-propoxyphenyl group generates a phenolic derivative with 3-fold higher potency .

Q. How can computational methods predict off-target interactions and toxicity risks?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against the Human Ether-à-go-go-Related Gene (hERG) channel. A docking score < −8 kcal/mol indicates arrhythmia risk .

- ADMET prediction : SwissADME predicts BBB permeability (BOILED-Egg model) and CYP450 inhibition. For this compound, low BBB penetration (WLOGP > 4) reduces neurotoxicity .

Q. What experimental designs are recommended for elucidating the mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme kinetics : Perform Michaelis-Menten assays with Aurora-A kinase. A non-competitive inhibition pattern (unchanged Kₘ, reduced Vₘₐₓ) suggests allosteric binding .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry. For thiazole derivatives, typical Kd values range 10–100 nM .

- Mutagenesis studies : Introduce point mutations (e.g., Aurora-A Leu210Ala) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.